Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound that features a boronate ester group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps. One common method starts with the preparation of the boronate ester group, which is then coupled with the azaspiro compound. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of suitable leaving groups
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide or potassium carbonate, and solvents such as THF, DMF, and dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is typically a biaryl compound .
Scientific Research Applications
Chemistry
In chemistry, this compound is widely used as a building block in the synthesis of complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds .
Biology and Medicine
In biology and medicine, tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate is used in the development of pharmaceuticals. Its unique structure allows for the creation of novel drug candidates with potential therapeutic applications .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate primarily involves its role as a boronate ester. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
What sets tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate apart from similar compounds is its unique azaspiro structure. This structure imparts distinct reactivity and stability, making it particularly useful in specific synthetic applications where other boronate esters might not perform as well .
Properties
Molecular Formula |
C20H36BNO4 |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C20H36BNO4/c1-17(2,3)24-16(23)22-10-8-20(9-11-22)12-15(13-20)14-21-25-18(4,5)19(6,7)26-21/h15H,8-14H2,1-7H3 |
InChI Key |
QHUVVHYPCJIHFW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CC3(C2)CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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